molecular formula C15H20ClN5O3 B2425954 6-Chloro-N'-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyridine-2-carbohydrazide CAS No. 2323221-52-7

6-Chloro-N'-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyridine-2-carbohydrazide

Cat. No. B2425954
CAS RN: 2323221-52-7
M. Wt: 353.81
InChI Key: RSXQLWDDCTXYHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The negative potential region in the molecule is usually related to the lone pair of electronegative atoms. For this compound, the negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved papers. It’s important to note that this compound is not intended for human or veterinary use and should be handled with appropriate safety measures.

Future Directions

Cyanoacetohydrazides, which are similar to the compound , have been used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization . This suggests potential future directions for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

6-chloro-N'-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5O3/c1-20(2)6-7-21-9-10(8-13(21)22)14(23)18-19-15(24)11-4-3-5-12(16)17-11/h3-5,10H,6-9H2,1-2H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXQLWDDCTXYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC(CC1=O)C(=O)NNC(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N'-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyridine-2-carbohydrazide

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